molecular formula C15H18N8O5 B1679255 雷加地诺森 CAS No. 313348-27-5

雷加地诺森

货号 B1679255
CAS 编号: 313348-27-5
分子量: 390.35 g/mol
InChI 键: LZPZPHGJDAGEJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Regadenoson is an A2A adenosine receptor agonist that causes coronary vasodilation and is commonly used in pharmacologic stress testing . It is used for radionuclide myocardial perfusion imaging (MPI) in patients who cannot adequately exercise .


Synthesis Analysis

Regadenoson’s potential and degraded impurities during the process were isolated and characterized by IR, Mass, and NMR spectral analysis .


Molecular Structure Analysis

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . The molecular structure of Regadenoson (CVT-3146; (1-[9-[(4S, 2R, 3R, 5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2yl]-6aminopurin-2-yl]pyrazol-4-yl)-N-methylcarboxamide) is usually given as a single 400-μg (5 mL) intravenous bolus after which it immediately distributes throughout the body .


Chemical Reactions Analysis

Regadenoson is a low-affinity agonist (Ki ≈ 1.3 μM) for the A2A adenosine receptor, with at least 10-fold lower affinity for the A1 adenosine receptor (Ki>16.5 μM), and weak, if any, affinity for the A2B and A3 adenosine receptors . It can temporarily disrupt the integrity of the blood–brain barrier by inhibiting P-glycoprotein function .


Physical And Chemical Properties Analysis

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . Its solubility is 10 mM in DMSO .

科学研究应用

Stress Perfusion Cardiac Magnetic Resonance (CMR)

Regadenoson is used for stress perfusion CMR . It has potential advantages over other vasodilators due to its pharmacodynamics and posology . The safety, hemodynamic response, and diagnostic performance of regadenoson stress-CMR have been evaluated in routine clinical practice . It has shown high diagnostic performance with 95.65% sensitivity and 54.84% specificity for detecting significant coronary stenosis as compared with invasive coronary angiography .

Chronic Kidney Disease and End-Stage Renal Disease

Regadenoson is predominantly renally excreted, and its use in patients with chronic kidney disease has been the subject of active post-marketing clinical research . The FDA has recently outlined the use of regadenoson in patients with end-stage renal disease . The safety and tolerability of regadenoson in patients with chronic kidney disease and end-stage renal disease have been evaluated .

Chronic Obstructive Pulmonary Disease (COPD)

Regadenoson has been used in patients with COPD . Preliminary studies using dog models showed that an intravenous bolus of regadenoson was comparable to an intravenous infusion of adenosine in causing a dose-dependent decrease in coronary vascular resistance and increase in myocardial blood flow .

Inadequate Exercise Stress Test

Regadenoson has been used following an inadequate exercise stress test for myocardial perfusion imaging (MPI) using single-photon emission computed tomography (SPECT) .

作用机制

Target of Action

Regadenoson primarily targets the A2A adenosine receptor . This receptor plays a crucial role in coronary vasodilation, which is the process of widening blood vessels to increase blood flow .

Mode of Action

Regadenoson acts as a selective low-affinity A2A receptor agonist . It mimics the effects of adenosine, a naturally occurring substance in the body, leading to coronary vasodilation and an increase in myocardial blood flow . It’s worth noting that Regadenoson has a very weak affinity for the A1 adenosine receptor .

Biochemical Pathways

The activation of the A2A adenosine receptor by Regadenoson leads to an increase in coronary blood flow (CBF), which mimics the increase in CBF caused by exercise . The significance of this finding is that stenotic arteries will take up less of the radiopharmaceutical than normal coronary arteries, resulting in a signal that is less intense in these areas .

Pharmacokinetics

Regadenoson exhibits a tri-exponential decline in plasma concentrations after administration of an intravenous bolus dose . The pharmacokinetic profile is best characterized by a three-compartment model with linear clearance . The maximal plasma concentration of Regadenoson is achieved within 1 to 4 minutes after injection and parallels the onset of the pharmacodynamic response . The half-life of this initial phase is approximately 2 to 4 minutes . It’s important to note that Regadenoson’s clearance decreases in parallel with a reduction in creatinine clearance and clearance increases with increased body weight .

Result of Action

Regadenoson’s action results in rapid anti-inflammatory effects mediated by A2A adenosine receptors on invariant natural killer T (iNKT) cells and possibly in part by A2ARs on other immune cells and platelets . It has been observed that Regadenoson can temporarily disrupt the integrity of the blood–brain barrier by inhibiting P-glycoprotein function .

安全和危害

The U.S. Food and Drug Administration (FDA) has warned of the rare but serious risk of heart attack and death with the use of Regadenoson . It is recommended to avoid using Regadenoson in patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability . It is also advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

未来方向

The IDEALPET (Integrated Dual Exercise and Lexiscan PET) study is currently underway and will compare Lexiscan© alone with Lexiscan© plus exercise (“Lexercise”) with regards to safety, tolerability, myocardial perfusion image quality, and assessment of relative and absolute myocardial perfusion . Additionally, Hikma Pharmaceuticals PLC has launched Regadenoson Injection, in prefilled syringe (PFS) form .

属性

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPZPHGJDAGEJZ-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057712
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Regadenoson is an selective low-affinity (Ki= 1.3 µM) A2A receptor agonist that mimics the effects of adenosine in causing coronary vasodilatation and increasing myocardial blood flow. It is a very weak agonist of the A1 adenosine receptor (Ki > 16.5 µM). Furthermore, it has negligible affinity to A2B and A3 adenosine receptors. Regadenoson is undergoing trials for use in pharmacological stress tests. Adenosine slows conduction time through the A-V node, can interrupt the reentry pathways through the A-V node, and can restore normal sinus rhythm in patients with paroxysmal supraventricular tachycardia (PSVT), including PSVT associated with Wolff-Parkinson-White Syndrome.
Record name Regadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

313348-27-5
Record name Regadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313348-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Regadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGADENOSON ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regadenoson
Reactant of Route 2
Reactant of Route 2
Regadenoson
Reactant of Route 3
Regadenoson
Reactant of Route 4
Regadenoson
Reactant of Route 5
Reactant of Route 5
Regadenoson
Reactant of Route 6
Reactant of Route 6
Regadenoson

Q & A

Q1: What is the primary molecular target of Regadenoson?

A1: Regadenoson selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]

Q2: How does Regadenoson binding to A2AR lead to coronary vasodilation?

A2: Binding of Regadenoson to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]

Q3: Is there any spectroscopic data available for Regadenoson in these research papers?

A3: The provided papers focus on the pharmacological and clinical aspects of Regadenoson and do not delve into detailed spectroscopic characterization.

Q4: How does the stability of Regadenoson compare to other vasodilators like adenosine?

A5: Regadenoson has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.

Q5: Does Regadenoson exhibit any catalytic properties?

A6: Regadenoson primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]

Q6: Have there been any computational studies conducted on Regadenoson?

A6: The provided papers primarily focus on clinical and in vivo studies of Regadenoson. Information on computational simulations, calculations, or QSAR models related to Regadenoson is not discussed.

Q7: How does the selectivity of Regadenoson for the A2A receptor compare to other adenosine receptor agonists?

A8: Regadenoson exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]

Q8: What is the typical formulation for administering Regadenoson?

A9: Regadenoson is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]

Q9: Is there any information available on the SHE regulations specific to Regadenoson?

A9: The provided papers do not explicitly discuss SHE regulations pertaining to Regadenoson. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

Q10: How does the pharmacokinetic profile of Regadenoson differ from adenosine?

A11: Regadenoson has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.

Q11: What is known about the metabolism and excretion of Regadenoson?

A11: The specific metabolic pathways and excretion routes of Regadenoson are not extensively discussed in the provided papers.

Q12: What are the primary applications of Regadenoson in clinical settings?

A13: Regadenoson is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]

Q13: Is there any evidence of resistance developing to Regadenoson's effects?

A13: The development of resistance to Regadenoson is not directly addressed in the provided research papers.

Q14: What are the common side effects associated with Regadenoson administration?

A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.

Q15: Are there any ongoing studies exploring alternative delivery routes for Regadenoson?

A16: While the current standard for Regadenoson administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.

Q16: How are Regadenoson concentrations typically measured in biological samples?

A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying Regadenoson in human plasma. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。